REACTION_CXSMILES
|
[OH-].[Li+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:21])[CH2:11][N:12]2[CH:16]=[CH:15][CH:14]=[C:13]2[C:17]([O:19]C)=[O:18])=[CH:6][CH:5]=1.Cl>C1COCC1>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([C:10](=[O:21])[CH2:11][N:12]2[CH:16]=[CH:15][CH:14]=[C:13]2[C:17]([OH:19])=[O:18])=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
116.73 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrrole-2-carboxylate
|
Quantity
|
515 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(CN1C(=CC=C1)C(=O)OC)=O
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a cream white solid
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with cold CH2Cl2
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(CN1C(=CC=C1)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 310 mg | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |